![molecular formula C20H25ClN4O3 B2774383 (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946248-60-8](/img/structure/B2774383.png)
(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a chloro group, a methoxy group, a pyrimidine ring, and a piperazine ring. These functional groups suggest that the compound could have a variety of chemical and biological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step procedures involving reactions such as nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the chloro group might undergo nucleophilic substitution reactions, and the piperazine ring might participate in reactions with electrophiles .Scientific Research Applications
Antiproliferative Activity
The compound has demonstrated potent antiproliferative activity against various tumor types, including colon, prostate, breast, lung, and leukemia tumors. Studies conducted by the National Cancer Institute (NCI) have shown its ability to suppress and eliminate experimental tumors in small-animal models .
Medicinal Chemistry and Drug Design
Medicinal chemistry plays a crucial role in designing and developing new pharmaceutical compounds. Researchers explore the molecular interactions of synthetic, semi-synthetic, and natural biologically active substances. In this context, “(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone” offers exciting possibilities for drug design. Its molecular structure and functional groups can be optimized to enhance safety and efficacy, potentially leading to novel therapeutic agents .
Antioxidant Screening
The compound has been evaluated for its antioxidant properties. Specifically, derivatives like (E)-2-cyano-2-(5-methyl-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene) acetamide and (E)-2-(5-chloro-3,4-dihydrocyclopenta[b]indol-1(2H)-ylidene)-2-cyanoacetamide exhibit significant antioxidant activity. These findings could have implications for oxidative stress-related diseases .
Functionalization Reactions
Researchers have explored the functionalization of pyrazolylvinyl ketones using aza-Michael addition reactions. The compound can be used to prepare cyclic amine-substituted derivatives, such as Tröger’s base derivatives .
Protodeboronation Reactions
Protodeboronation reactions involving this compound have been investigated. By using less nucleophilic reagents, such as (3,5-bis(trifluoromethyl)phenyl)lithium, researchers achieved good diastereoselectivity in the synthesis of indolizidine compounds .
Thiazolamine Derivatives
The compound has been studied in the context of thiazolamine derivatives. Its potential applications in material science, chemical synthesis, and other research areas are worth exploring .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O3/c1-4-11-28-19-13-18(22-14(2)23-19)24-7-9-25(10-8-24)20(26)16-12-15(21)5-6-17(16)27-3/h5-6,12-13H,4,7-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAGFSHHXWWIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl)methanone |
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